molecular formula C8H10N4 B13315515 3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine

3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B13315515
M. Wt: 162.19 g/mol
InChI Key: NHLKTBTVAJAEON-UHFFFAOYSA-N
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Description

3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the condensation of aminoazoles with acrylonitrile derivatives. One effective method includes the reaction of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . The reaction conditions often involve the use of organic solvents such as ethanol and chloroform, followed by neutralization with triethylamine and subsequent filtration and drying .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, continuous flow synthesis techniques may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Comparison with Similar Compounds

3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine can be compared with other similar compounds, such as:

These compounds share the pyrazolo[1,5-a]pyrimidine core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3-ethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C8H10N4/c1-2-6-5-11-12-7(9)3-4-10-8(6)12/h3-5H,2,9H2,1H3

InChI Key

NHLKTBTVAJAEON-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2N=CC=C(N2N=C1)N

Origin of Product

United States

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